N-Ethyl-2-phenylethanamine

Übersicht

Beschreibung

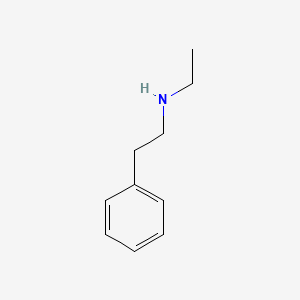

N-Ethyl-2-phenylethanamine is an organic compound with the molecular formula C10H15N. It is a secondary amine, characterized by an ethyl group attached to the nitrogen atom and a phenyl group attached to the ethyl chain. This compound is part of the phenethylamine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Ethyl-2-phenylethanamine can be synthesized through various methods. One common synthetic route involves the alkylation of 2-phenylethylamine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like ethanol .

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of N-ethyl-2-nitroethane, followed by reductive amination. This method is efficient and scalable, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethyl-2-phenylethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-ethyl-2-phenylacetaldehyde using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced to N-ethyl-2-phenylethanol using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-Ethyl-2-phenylacetaldehyde.

Reduction: N-Ethyl-2-phenylethanol.

Substitution: Various N-alkyl-2-phenylethanamines depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-Ethyl-2-phenylethanamine exhibits a range of biological activities, particularly in the realm of neuropharmacology. Its derivatives have been studied for their interactions with various receptors, including:

- Kappa-opioid receptors (KOP) : Recent studies have shown that compounds derived from this compound can act as potent agonists at KOP receptors, which are implicated in pain modulation and mood disorders . The structure-activity relationship (SAR) analyses indicate that modifications to the N-substituent can enhance receptor affinity and selectivity.

- Microtubule Stabilization : Research has demonstrated that certain derivatives can stabilize microtubules, suggesting potential applications in treating neurodegenerative diseases by modulating cytoskeletal dynamics .

Therapeutic Applications

The therapeutic potential of this compound and its derivatives spans several areas:

- Pain Management : Compounds targeting KOP receptors are being investigated for their analgesic properties without the typical side effects associated with traditional opioids .

- Neurological Disorders : The ability to influence microtubule dynamics positions these compounds as candidates for treating conditions like Alzheimer's disease and other forms of dementia .

- Mood Disorders : Given their interaction with opioid receptors, these compounds may also be useful in managing depression and anxiety disorders .

Case Study 1: Analgesic Properties

A study evaluated a series of diphenethylamines derived from this compound for their analgesic effects in animal models. The results indicated that several compounds exhibited significantly higher potency compared to traditional analgesics, highlighting their potential as new therapeutic agents for pain relief .

Case Study 2: Neuroprotective Effects

In vitro assays demonstrated that specific derivatives could enhance microtubule polymerization in neuronal cells, suggesting a neuroprotective role. These findings warrant further investigation into their mechanisms and potential applications in neurodegenerative disease treatment .

Data Tables

| Compound | Activity | Receptor Target | Potency (IC50) |

|---|---|---|---|

| Compound A | Analgesic | KOP | 5 nM |

| Compound B | Neuroprotective | Microtubules | 10 µM |

| Compound C | Antidepressant | KOP | 15 nM |

Wirkmechanismus

The mechanism of action of N-Ethyl-2-phenylethanamine involves its interaction with various molecular targets, including trace amine-associated receptors (TAARs) and monoamine transporters. It can modulate the release and reuptake of neurotransmitters such as dopamine and norepinephrine, influencing mood and cognitive functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenethylamine: A primary amine with similar structural features but lacks the ethyl group on the nitrogen atom.

N-Methyl-2-phenylethanamine: Similar structure but with a methyl group instead of an ethyl group on the nitrogen atom.

Amphetamine: A well-known stimulant with a similar phenethylamine backbone but with additional methyl groups

Uniqueness

N-Ethyl-2-phenylethanamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to its analogs. Its ethyl group enhances its lipophilicity, potentially affecting its ability to cross biological membranes and interact with target receptors .

Biologische Aktivität

N-Ethyl-2-phenylethanamine, commonly referred to as phenethylamine (PEA), is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data from various studies.

This compound is an aliphatic amine derived from phenethylamine. Its synthesis typically involves the alkylation of 2-phenylethanamine, leading to various derivatives that exhibit distinct biological properties. The compound can undergo oxidation to form N-ethyl-2-phenylacetaldehyde, which has been explored for its pharmacological applications.

Target Receptors:

this compound primarily interacts with:

- Trace Amine-Associated Receptor 1 (TAAR1) : This receptor plays a crucial role in modulating neurotransmitter release.

- Vesicular Monoamine Transporter 2 (VMAT2) : Inhibition of VMAT2 affects monoamine neurotransmission, which is critical for mood regulation and cognitive functions.

Biochemical Pathways:

The compound is synthesized from L-phenylalanine via the enzyme aromatic L-amino acid decarboxylase. Its metabolism predominantly involves monoamine oxidase B (MAO-B), which converts it into inactive metabolites. Other enzymes involved include MAO-A and semicarbazide-sensitive amine oxidases .

Pharmacological Effects

Research highlights several pharmacological effects associated with this compound:

- Neurotransmitter Modulation : PEA has been shown to increase levels of norepinephrine, dopamine, and serotonin in the brain, contributing to its potential antidepressant effects .

- Enzyme Inhibition : Studies indicate that derivatives of phenethylamine can inhibit enzymes such as butyrylcholinesterase (BChE) and lipoxygenase (LOX), suggesting potential applications in treating neurodegenerative diseases .

- Psychostimulant Activity : PEA exhibits stimulant properties, which may be beneficial in managing certain mood disorders. Its ability to enhance focus and energy levels has been documented in various clinical settings .

Case Study 1: Neuropharmacological Properties

A study investigated the pharmacokinetics of PEA and its prodrug N-(2-cyanoethyl)-2-phenylethylamine (CEPEA) in rats. Results showed that CEPEA administration led to sustained elevations in PEA concentrations in the brain compared to direct PEA administration, indicating a prolonged effect on neurotransmitter levels .

Case Study 2: Enzyme Inhibition

In a screening study, several N-substituted sulfonamides derived from 2-phenylethylamine were tested for their inhibitory effects on BChE. Notably, N-ethyl-N-(2-phenylethyl)benzenesulfonamide exhibited an IC50 value of 0.02 µmoles, demonstrating potent inhibitory activity compared to the standard eserine .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the recommended synthetic routes for N-Ethyl-2-phenylethanamine in academic research?

This compound can be synthesized via reductive amination , a method adaptable from analogous amine syntheses. A two-component approach involves reacting phenylacetaldehyde with ethylamine under hydrogenation conditions (e.g., using NaBH₃CN or catalytic hydrogenation). Alternatively, formaldehyde and 2-phenylethylamine can be used, though the former route is preferred due to the simplicity of ethylamine handling. Excess ethylamine is recommended to drive the reaction to completion . Post-synthesis purification typically involves distillation or chromatography, depending on the required purity.

Q. Basic: What analytical techniques are suitable for identifying and quantifying this compound in research samples?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods. GC-MS with nitrogen-phosphorus detection (NPD) offers high sensitivity for amine detection . For quantification, isotope-dilution LC-MS/MS using deuterated internal standards (e.g., d₅-N-Ethyl-2-phenylethanamine) minimizes matrix effects and improves accuracy . Method validation should include linearity (50–2500 ng/mL), precision (CV <15%), and recovery (>80%) to meet ISO 17025 standards.

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection (e.g., EN 143-certified particulate filters) is required if aerosolization occurs .

- Storage: Keep in tightly sealed containers under inert gas (N₂/Ar) at –20°C to prevent degradation .

- Waste Disposal: Segregate as hazardous organic waste and use licensed disposal services to avoid environmental contamination .

Q. Advanced: How can researchers differentiate endogenous this compound from exogenous administration in biological samples?

Metabolite profiling is key. For example, 2-(3-hydroxyphenyl)acetamide sulfate (M1) has been identified as a metabolite of structurally similar amines. A validated LC-MS/MS panel can simultaneously quantify this compound and M1. In doping studies, M1/analyte concentration ratios >9.4 suggest exogenous intake, while ratios <1 indicate endogenous origins . Longitudinal sampling and population-specific reference ranges (e.g., 95th percentile thresholds) enhance reliability.

Q. Advanced: How should researchers address contradictory data in this compound stability studies?

Contradictions in stability data (e.g., pH-dependent degradation rates) require systematic method comparison :

- Controlled Variables: Test under standardized conditions (temperature, light exposure, pH buffers).

- Analytical Cross-Validation: Compare results from GC-MS, LC-MS/MS, and NMR to identify method-specific biases .

- Statistical Analysis: Use Bland-Altman plots or Cohen’s kappa to assess inter-method agreement. Adjust protocols based on worst-case stability scenarios (e.g., accelerated degradation at 40°C/75% RH) .

Q. Advanced: What strategies optimize the detection of trace this compound in complex matrices?

- Sample Preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves recovery from urine or plasma. Derivatization (e.g., heptafluorobutyryl anhydride) enhances GC-MS volatility and sensitivity .

- High-Resolution MS: Orbitrap or Q-TOF instruments enable untargeted screening with sub-ppm mass accuracy, critical for distinguishing isomers like this compound from N-methyl analogs .

Q. Advanced: How can synthetic byproducts of this compound be characterized and mitigated?

Common byproducts (e.g., N,N-diethyl derivatives) arise from over-alkylation. Reaction Optimization :

- Monitor reaction progress via thin-layer chromatography (TLC) or inline IR spectroscopy.

- Use Design of Experiments (DoE) to model variables (temperature, reagent ratios) and minimize side reactions.

- Purify via preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) .

Eigenschaften

IUPAC Name |

N-ethyl-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-2-11-9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHOHPONCSKXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601344265 | |

| Record name | N-Ethyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22002-68-2 | |

| Record name | N-Ethyl-2-phenylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.